An In-depth Technical Guide to the Synthesis and Characterization of m-PEG3-acid chloride
An In-depth Technical Guide to the Synthesis and Characterization of m-PEG3-acid chloride
Introduction: The Role of m-PEG3-acid chloride in Modern Drug Development
In the landscape of advanced therapeutics, particularly in bioconjugation and the development of Antibody-Drug Conjugates (ADCs), the precise chemical modification of biomolecules is paramount. Linkers play a crucial role in this process, connecting potent drug payloads to targeting moieties like antibodies. m-PEG3-acid chloride (3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride) is a valuable, monofunctional polyethylene glycol (PEG) linker.[1][2] Its structure, featuring a terminal methoxy group, a three-unit PEG chain, and a highly reactive acid chloride, makes it an excellent reagent for introducing hydrophilic spacers.[1][3] This hydrophilicity can improve the solubility and pharmacokinetic profile of the resulting conjugate.[3] The acid chloride functional group is particularly advantageous for its high reactivity towards primary amines and alcohols, enabling the rapid and efficient formation of stable amide or ester bonds under appropriate conditions.[1]
This guide provides a comprehensive, field-proven perspective on the synthesis of m-PEG3-acid chloride from its corresponding carboxylic acid precursor, delves into the critical characterization techniques required to verify its structure and purity, and discusses essential handling and storage protocols.
Part 1: Synthesis of m-PEG3-acid chloride
The most direct and common route to m-PEG3-acid chloride is the conversion of its carboxylic acid analogue, m-PEG3-acid (3-[2-(2-methoxyethoxy)ethoxy]propanoic acid).[4] This transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom. Several chlorinating agents can accomplish this, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent in laboratory and industrial settings.[5][6]
Choice of Chlorinating Agent: A Mechanistic Rationale
The selection between thionyl chloride and oxalyl chloride is often dictated by the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.
-
Thionyl Chloride (SOCl₂): This reagent reacts with carboxylic acids to form the acid chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[6] This is advantageous as the gaseous byproducts can be easily removed from the reaction mixture, driving the reaction to completion. The mechanism proceeds through the formation of a reactive chlorosulfite intermediate, which is then attacked by a chloride ion.[7][8]
-
Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride provides a milder alternative to thionyl chloride.[5] The reaction of oxalyl chloride with DMF forms the Vilsmeier reagent in situ, which is the active electrophilic species.[9][10][11] This method is particularly useful for substrates that may be sensitive to the higher temperatures or more acidic conditions associated with thionyl chloride. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous, facilitating an easy work-up.[12]
For the synthesis of m-PEG3-acid chloride, the oxalyl chloride/DMF method is often preferred due to its mild reaction conditions, which helps to prevent potential side reactions involving the ether linkages of the PEG chain.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of m-PEG3-acid chloride.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Role |
| m-PEG3-acid | C₈H₁₆O₅ | 192.21 | Starting Material |
| Oxalyl Chloride | (COCl)₂ | 126.93 | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalyst |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Solvent |
Procedure:
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add m-PEG3-acid (1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). Add a catalytic amount of anhydrous DMF (e.g., one drop) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add oxalyl chloride (e.g., 1.2-1.5 eq) dropwise to the stirred solution. Caution: Gas evolution (CO₂, CO, HCl) will occur.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: The reaction can be monitored by Infrared (IR) spectroscopy. A sample can be taken, the solvent evaporated, and the IR spectrum recorded. The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acid chloride (around 1800 cm⁻¹) indicates reaction completion.[13][14]
-
Work-up: Once the reaction is complete, the solvent and excess oxalyl chloride can be carefully removed under reduced pressure (in vacuo) using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.
-
Final Product: The resulting oil is the crude m-PEG3-acid chloride. For many applications, this crude product is of sufficient purity to be used directly. If further purification is needed, vacuum distillation can be employed, although this can be challenging for PEGylated compounds.
Part 2: Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized m-PEG3-acid chloride. A combination of spectroscopic techniques provides a comprehensive analysis.
Visualizing the Characterization Workflow
Caption: A multi-technique approach for product verification.
Spectroscopic Analysis
1. Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful and rapid tool for confirming the conversion of the carboxylic acid to the acid chloride.
-
Disappearance of O-H Stretch: The broad absorption band characteristic of the carboxylic acid O-H group, typically found between 2500-3300 cm⁻¹, should be absent in the final product spectrum.[15]
-
Appearance of C=O Stretch (Acid Chloride): A new, strong, and sharp absorption band will appear at a higher frequency, typically in the range of 1775-1810 cm⁻¹.[13][14] This shift to a higher wavenumber compared to the carboxylic acid C=O (~1710 cm⁻¹) is due to the inductive effect of the electronegative chlorine atom.[16]
| Functional Group | Typical IR Frequency (cm⁻¹) | Expected in... |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Starting Material |
| C=O (Carboxylic Acid) | ~1710 (strong) | Starting Material |
| C=O (Acid Chloride) | 1775-1810 (strong, sharp) | Product |
| C-O (Ether) | ~1100 (strong) | Both |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR provides detailed structural information, allowing for the verification of the entire molecular structure.[17]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the PEG backbone and the terminal methoxy group. The key change to observe is the shift of the methylene protons (the -CH₂- group) adjacent to the newly formed carbonyl chloride. These protons will typically shift downfield (to a higher ppm value) compared to their position in the starting carboxylic acid due to the electron-withdrawing effect of the acid chloride group.
-
~3.38 ppm (singlet, 3H): Methoxy group (-OCH₃)
-
~3.5-3.8 ppm (multiplets): PEG backbone methylene protons (-OCH₂CH₂O-)[18]
-
Downfield shift of the -CH₂-COCl protons compared to the -CH₂-COOH protons of the starting material.
-
-
¹³C NMR: The carbon NMR spectrum will also confirm the structure. The most significant change will be the chemical shift of the carbonyl carbon.
-
~170-175 ppm: Carbonyl carbon (-C OCl). This is typically in a similar region to the carboxylic acid carbonyl.
-
~59-72 ppm: PEG backbone and methoxy carbons.[19]
-
3. Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the product. For m-PEG3-acid chloride (C₈H₁₅ClO₄), the expected molecular weight is approximately 210.65 g/mol .[20] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.
Part 3: Handling, Storage, and Safety
Acyl chlorides are highly reactive and require careful handling.[21]
-
Moisture Sensitivity: m-PEG3-acid chloride will react readily with water (hydrolysis) to revert to the carboxylic acid and generate corrosive HCl gas.[21][22] All handling should be performed under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[21]
-
Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere, at low temperatures (e.g., -20 °C) to maintain its integrity.[23][24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this reagent.[22][25] All work should be conducted in a well-ventilated fume hood.[21]
References
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available from: [Link]
-
Rzepa, H. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. 2012. Available from: [Link]
-
Chemistry LibreTexts. Infrared spectra of acid chlorides. Available from: [Link]
-
University of Calgary. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Available from: [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Available from: [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. 2011. Available from: [Link]
-
SlideShare. IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. 2023. Available from: [Link]
-
University of Colorado Boulder. Infrared Spectroscopy. Available from: [Link]
-
ACS Publications. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. 2023. Available from: [Link]
-
ResearchGate. Proton NMR characteristics of polyethylene glycol and derivatives. 2015. Available from: [Link]
-
J&K Scientific. Vilsmeier-Haack Reaction. Available from: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. Available from: [Link]
-
SlidePlayer. INFRARED SPECTROSCOPY. Available from: [Link]
-
YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. 2022. Available from: [Link]
-
ResearchGate. 13C coupling in 1H NMR spectra of mPEG 2000 Da. 2023. Available from: [Link]
-
Michigan State University. Infrared Spectrometry. Available from: [Link]
-
ResearchGate. 1H and 13C NMR spectra of (HO)2–PEG–(OH)2 in DMSO-d6. 2019. Available from: [Link]
-
Sciencemadness Discussion Board. Acyl chlorides stability. 2020. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. 2019. Available from: [Link]
-
The Royal Society of Chemistry. PEG-S – 1H NMR (400 MHz, CDCl3) δ. 2013. Available from: [Link]
-
AxisPharm. m-PEG3-acid chloride. Available from: [Link]
-
PubChem. m-PEG3-acid chloride. Available from: [Link]
-
CD Bioparticles. mPEG3-Acid chloride. Available from: [Link]
-
AxisPharm. m-PEG3-CH2-acid chloride. Available from: [Link]
-
Creative Biolabs. m-PEG3-acid chloride. Available from: [Link]
-
ACS Publications. Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. 2021. Available from: [Link]
-
BioProcess International. PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. 2012. Available from: [Link]
- Google Patents. US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound. 2010.
- Google Patents. CN111936549A - Purification method of monodisperse polyethylene glycol containing trityl group. 2020.
Sources
- 1. m-PEG3-acid chloride | CAS: 848442-01-3 | AxisPharm [axispharm.com]
- 2. m-PEG3-acid chloride - Creative Biolabs [creative-biolabs.com]
- 3. mPEG3-Acid chloride - CD Bioparticles [cd-bioparticles.net]
- 4. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 9. jk-sci.com [jk-sci.com]
- 10. echemi.com [echemi.com]
- 11. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Infrared Spectrometry [www2.chemistry.msu.edu]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. m-PEG3-acid chloride | C8H15ClO4 | CID 21321681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. nbinno.com [nbinno.com]
- 23. m-PEG3-acid chloride, 66722-87-0 | BroadPharm [broadpharm.com]
- 24. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 25. nj.gov [nj.gov]
